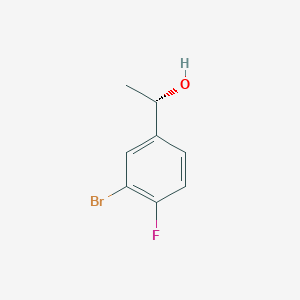

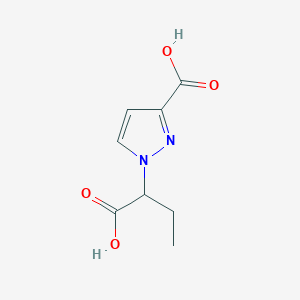

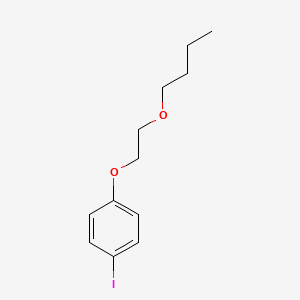

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde” is a derivative of benzylpiperazine . Benzylpiperazine is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .

Synthesis Analysis

In a study, a series of novel 1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid bearing different N-(piperazin-1-yl)alkyl side chains were designed, synthesized, and evaluated for their in vitro anticancer activities . Another study synthesized a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Molecular Structure Analysis

The binding energies obtained in Argus Lab for a similar compound were -10.6447, -10.5517 kJ/mol and the chemscore values were 4.63, 0.16 .

Chemical Reactions Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(4-Benzylpiperazin-1-yl)pyrazine, include a molecular weight of 254.33 g/mol, a density of 1.2±0.1 g/cm3, a boiling point of 443.5±35.0 °C at 760 mmHg, and a flash point of 222.0±25.9 °C .

Applications De Recherche Scientifique

Synthesis and Biological Activities

Facile Synthesis and Antioxidant Evaluation : Isoxazolone derivatives, including those derived from aromatic aldehydes similar to 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde, demonstrate significant biological and medicinal properties. These compounds serve as excellent intermediates for synthesizing various heterocycles and exhibit good to very good yields in synthesis, highlighting their potential in pharmaceutical applications (Laroum et al., 2019).

DNA Binding and Fluorescent Staining : Compounds like Hoechst 33258, a synthetic dye with structural similarities to N-methylpiperazine derivatives, bind strongly to the minor groove of double-stranded DNA, indicating the potential of related compounds in biochemical assays and cellular biology studies (Issar & Kakkar, 2013).

Chemical Synthesis and Environmental Applications

Synthesis of Organic Intermediates : The synthesis of 2-Fluoro-4-bromobiphenyl showcases the importance of halogenated compounds as key intermediates in manufacturing pharmaceuticals, demonstrating the relevance of research into compounds like 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde in the development of synthetic methodologies (Qiu et al., 2009).

Treatment of Organic Pollutants : The study on redox mediators and their role in degrading recalcitrant compounds in wastewater highlights the potential environmental applications of benzylpiperazine derivatives in pollution mitigation (Husain & Husain, 2007).

Drug Development and Pharmacological Properties

- Development of Antipsychotic Drugs : Research into compounds like JL13, which contains a piperazine moiety, suggests the potential of benzylpiperazine derivatives in developing new atypical antipsychotic medications, emphasizing the significance of structural modifications for therapeutic purposes (Bruhwyler et al., 1997).

Orientations Futures

The development of additional potential antidepressant molecules has become a major research hotspot in the field of pharmaceutical research . The numerous studies have revealed that the inclusion of a piperazine moiety could occasionally provide unexpected improvements in the bioactivity of the compounds .

Propriétés

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-bromobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O/c19-17-6-7-18(16(12-17)14-22)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRIDJONZOWMPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649852 |

Source

|

| Record name | 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde | |

CAS RN |

883512-03-6 |

Source

|

| Record name | 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)

![tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B1345005.png)